molecular formula C11H8N2O3 B15289380 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid CAS No. 5584-96-3

3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

Cat. No.: B15289380
CAS No.: 5584-96-3
M. Wt: 216.19 g/mol
InChI Key: VSHQCDJWFSXEDO-UHFFFAOYSA-N
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Description

3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid typically involves the reaction of 2-aminobenzamide with various aldehydes or ketones under acidic or basic conditions. One common method is the cyclization of 2-aminobenzamide with an appropriate aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . Another approach involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs metal-catalyzed reactions or phase-transfer catalysis to achieve high yields and purity. These methods are scalable and can be optimized for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHQCDJWFSXEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312255
Record name AC1L7WYY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-96-3
Record name AC1L7WYY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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